2-Amino-5-bromo-3-nitrophenol

Description

BenchChem offers high-quality 2-Amino-5-bromo-3-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-3-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

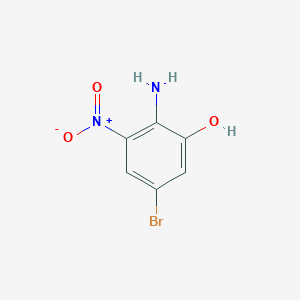

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromo-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJNQKQINSXSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of "2-Amino-5-bromo-3-nitrophenol"

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-5-bromo-3-nitrophenol (CAS No: 867338-56-5), a substituted nitrophenol with significant potential as a building block in medicinal chemistry and fine chemical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between the compound's structure and its properties. We will explore its chemical identity, core physicochemical characteristics, spectroscopic profile, and synthetic origins. Crucially, this guide includes detailed, field-proven experimental protocols for determining key parameters such as solubility, pKa, and lipophilicity, empowering researchers to validate and expand upon the existing data. The overarching goal is to equip scientists with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Introduction: The Scientific Context

Substituted aminophenols are a cornerstone of pharmaceutical and materials science, valued for their versatile reactivity. The introduction of nitro and bromo functionalities, as seen in 2-Amino-5-bromo-3-nitrophenol, creates a unique electronic and steric profile. The electron-withdrawing nature of the nitro and bromo groups significantly modulates the reactivity of the aromatic ring and the acidity/basicity of the phenolic and amino groups, respectively. Understanding these modulations is not merely an academic exercise; it is fundamental to predicting reaction outcomes, designing synthetic pathways, and anticipating a molecule's behavior in biological systems. For drug development professionals, properties like solubility and lipophilicity are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide serves as an authoritative resource for unlocking the full potential of this versatile chemical intermediate.

Chemical Identity and Structure

Correctly identifying a chemical entity is the first step in any rigorous scientific investigation. 2-Amino-5-bromo-3-nitrophenol is a distinct isomer, and care must be taken to differentiate it from related structures such as 2-Amino-3-bromo-5-nitrophenol.

Caption: Chemical Structure of 2-Amino-5-bromo-3-nitrophenol.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-Amino-5-bromo-3-nitrophenol | N/A |

| CAS Number | 867338-56-5 | [1] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1][2] |

| Molecular Weight | 233.02 g/mol | [1][2] |

| SMILES | C1=C(C=C(C(=C1Br)N)O)[O-] | [2] |

| InChI Key | BQFCKIRFZPVBJL-UHFFFAOYSA-N | |

Core Physicochemical Properties

The functional utility of a compound is dictated by its physical and chemical properties. This section details the known and predicted properties of 2-Amino-5-bromo-3-nitrophenol.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | 233.02 g/mol | Calculated from the molecular formula C₆H₅BrN₂O₃.[1][2] |

| Physical State | Yellow to brown solid | Inferred from similar compounds like 2-Amino-5-nitrophenol.[3] |

| Melting Point | Data not available | Requires experimental determination. |

| Calculated LogP | 1.6451 | This value is for the isomer 2-Amino-3-bromo-5-nitrophenol and should be used with caution.[2] |

| Topological Polar Surface Area (TPSA) | 89.39 Ų | Calculated for the isomer 2-Amino-3-bromo-5-nitrophenol.[2] |

Melting Point: A Gateway to Purity and Stability

The melting point is a fundamental thermodynamic property that provides a primary indication of a compound's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities.

Insight: For a crystalline solid like 2-Amino-5-bromo-3-nitrophenol, the energy required to overcome the crystal lattice forces is substantial. The presence of strong intermolecular interactions, such as hydrogen bonding from the hydroxyl and amino groups and dipole-dipole interactions from the nitro group, suggests a relatively high melting point.

Protocol 1: Melting Point Determination via Capillary Method

-

Sample Preparation: Finely powder a small, dry sample of the compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the sealed end.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.

Solubility Profile: The "Like Dissolves Like" Principle in Action

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The structure of 2-Amino-5-bromo-3-nitrophenol contains both polar (hydroxyl, amino, nitro) and non-polar (brominated benzene ring) regions, suggesting a nuanced solubility profile.

Insight:

-

Aqueous Solubility: Expected to be low. While the polar groups can hydrogen bond with water, the bulky, hydrophobic bromophenyl core limits miscibility. Solubility will be pH-dependent due to the acidic phenol and basic amine.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted due to strong dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to hydrogen bonding capabilities.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated.

Protocol 2: Qualitative Solubility Assessment

-

Setup: Add approximately 10-20 mg of the compound to five separate test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different solvent (Water, Ethanol, DMSO, Toluene, 5% aq. HCl, 5% aq. NaOH).

-

Observation: Agitate the tubes and observe if the solid dissolves at room temperature.

-

Analysis: The dissolution in aqueous acid (HCl) indicates basic character (protonation of the amino group), while dissolution in aqueous base (NaOH) confirms acidic character (deprotonation of the phenolic hydroxyl group).[4][5]

Acidity and Basicity (pKa): The Influence of Substituents

The pKa value quantifies the strength of an acid or base and is crucial for predicting a molecule's ionization state at a given pH. This compound is amphoteric, possessing both an acidic phenolic proton and a basic amino group.

Insight:

-

Phenolic pKa (Acidic): A typical phenol has a pKa of ~10. The presence of two strong electron-withdrawing groups (nitro and bromo) will significantly stabilize the resulting phenoxide anion through resonance and inductive effects, making the phenol more acidic and thus lowering its pKa value considerably (expected pKa ~6-8).

-

Anilinium pKa (Basic): A typical aniline has a pKa (of its conjugate acid) of ~4.6. The electron-withdrawing groups will decrease the electron density on the nitrogen atom, making it a weaker base and thus lowering the pKa of its conjugate acid (expected pKa ~1-2).

Protocol 3: pKa Determination by Potentiometric Titration

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

-

Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of NaOH (to determine the acidic pKa) or HCl (to determine the basic pKa).

-

Data Collection: Record the pH value after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).

Lipophilicity (LogP): Balancing Water and Fat Solubility

The n-octanol/water partition coefficient (LogP) is the standard measure of a molecule's lipophilicity. It is a key factor in predicting membrane permeability and overall drug-likeness. A calculated LogP of 1.6451 has been reported for the isomer 2-Amino-3-bromo-5-nitrophenol, suggesting moderate lipophilicity.[2] An experimental value for the target compound is essential for accurate modeling.

Insight: A positive LogP value indicates a preference for the lipid (octanol) phase over the aqueous phase. The value for the target compound is expected to be in a similar range, reflecting a balance between its polar functional groups and the lipophilic brominated aromatic ring.

Caption: Experimental workflow for LogP determination via the shake-flask method.

Synthesis and Reactivity Insights

Understanding the synthesis of a compound provides context for potential impurities and informs its reactivity. A plausible synthetic route for 2-Amino-5-bromo-3-nitrophenol involves the direct bromination of a precursor.

Synthesis Route: A reported synthesis starts from 2-Amino-3-nitrophenol, which is reacted with bromine in acetic acid.[1]

Insight: The hydroxyl and amino groups are strong activating, ortho-para directors. In the 2-Amino-3-nitrophenol starting material, the position C5 is para to the hydroxyl group and ortho to the amino group, making it highly activated and the most likely site for electrophilic bromination. The nitro group at C3 is a deactivating meta-director, which further favors substitution away from itself. This regioselectivity provides a direct and efficient pathway to the desired product.

Potential Applications in Research and Development

While specific applications for 2-Amino-5-bromo-3-nitrophenol are not extensively documented, its structure is analogous to intermediates used in several high-value sectors. Related compounds, such as 2-Amino-5-bromo-3-nitropyridine, are crucial intermediates for synthesizing azaquinoxalinedione and 2,3-diaminopyridine, which are precursors for pharmaceuticals and agrochemicals.[6][7]

Potential Roles:

-

Pharmaceutical Synthesis: The o-aminophenol moiety is a precursor to benzoxazole rings, a common scaffold in biologically active molecules. The nitro group can be readily reduced to an amine, providing another reactive handle for building molecular complexity.

-

Dye and Pigment Chemistry: Nitrophenols are often colored and can serve as precursors for azo dyes and other chromophores.

-

Materials Science: The compound could be used to synthesize specialized polymers or as an antioxidant, leveraging the reducing potential of the o-aminophenol structure.[8]

Safety and Handling

Based on GHS classifications for structurally similar compounds, 2-Amino-5-bromo-3-nitrophenol should be handled with care.

-

Hazards: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9]

-

Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

2-Amino-5-bromo-3-nitrophenol is a chemical intermediate with a rich array of functional groups that predispose it to a wide range of synthetic transformations. This guide has systematically outlined its known and predicted physicochemical properties, providing not just data but also the scientific rationale behind them. The included experimental protocols are designed to be self-validating, empowering researchers to confirm these properties and generate the robust data sets needed for advanced applications in drug discovery, materials science, and chemical synthesis. A thorough understanding of these foundational characteristics is the critical first step in leveraging this compound's full synthetic potential.

References

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved January 21, 2026, from [Link]

-

Whitman College. (n.d.). Experiment 1 — Properties of Organic Compounds. Retrieved January 21, 2026, from [Link]

-

Specialty Chemicals. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitrophenol. Retrieved January 21, 2026, from [Link]

- Google Patents. (1988). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Retrieved January 21, 2026, from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2-amino-5-bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Amino-5-Nitrophenol | C6H6N2O3 | CID 4984721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. amherst.edu [amherst.edu]

- 5. iscnagpur.ac.in [iscnagpur.ac.in]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 9. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-bromo-3-nitrophenol: Synthesis, Spectroscopic Characterization, and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-nitrophenol is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring amino, bromo, and nitro groups on a phenol backbone, makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The strategic placement of these functional groups allows for a variety of chemical transformations, offering pathways to novel heterocyclic systems and other intricate molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed spectral analysis, and essential safety and handling information.

Chemical Identity and Properties

| Property | Value | Source |

| Chemical Name | 2-Amino-5-bromo-3-nitrophenol | |

| CAS Number | 867338-56-5 | [1] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1] |

| Molecular Weight | 233.02 g/mol | [1] |

| Appearance | Dark red solid | [2] |

Synthesis

A documented synthesis of 2-Amino-5-bromo-3-nitrophenol has been reported, providing a clear and reproducible experimental protocol.[2] The synthesis involves the nitration of 2-amino-5-bromophenol.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-nitrophenol

This protocol is based on the methodology described in the literature.[2]

Materials:

-

2-Amino-5-bromophenol

-

Acetic Anhydride

-

Nitrating agent (e.g., Nitric Acid/Sulfuric Acid mixture)

-

Solvents for reaction and workup (e.g., Ethyl Acetate)

-

Drying agent (e.g., MgSO₄)

Procedure:

-

Protection of the amino group: The starting material, 2-amino-5-bromophenol, is first treated with acetic anhydride to protect the amino group as an acetamide. This directs the subsequent nitration to the desired position.

-

Nitration: The protected intermediate is then subjected to nitration using a suitable nitrating agent. The reaction is typically carried out at low temperatures to control the regioselectivity and minimize side reactions.

-

Deprotection: Following nitration, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to yield the final product, 2-amino-5-bromo-3-nitrophenol.

-

Purification: The crude product is purified by extraction and can be further purified by recrystallization if necessary. The resulting product is a dark red solid.[2]

Caption: Synthetic pathway for 2-Amino-5-bromo-3-nitrophenol.

Spectroscopic Analysis

A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Amino-5-bromo-3-nitrophenol.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.

Experimental Data: [2]

-

Solvent: DMSO-d₆

-

¹H NMR (DMSO-d₆): δ 11.0 (bs, 1H), 7.59 (d, ⁴JHH = 2.3 Hz, 1H), 7.02 (s, 1H).

Interpretation:

-

δ 11.0 (bs, 1H): The broad singlet at 11.0 ppm is characteristic of the phenolic hydroxyl proton (-OH), with the broadness due to hydrogen bonding and exchange.

-

δ 7.59 (d, ⁴JHH = 2.3 Hz, 1H): This doublet corresponds to the aromatic proton at the C4 position. The small coupling constant (2.3 Hz) indicates a meta-coupling to the proton at the C6 position.

-

δ 7.02 (s, 1H): This singlet is assigned to the aromatic proton at the C6 position. The absence of significant coupling suggests it is adjacent to substituents.

Caption: Structure of 2-Amino-5-bromo-3-nitrophenol with ¹H NMR assignments.

¹³C NMR Spectroscopy

Predicted Chemical Shifts:

The chemical shifts of the six carbon atoms in the benzene ring are influenced by the electronic effects of the substituents.

-

C1 (C-OH): Expected to be in the range of 150-160 ppm.

-

C2 (C-NH₂): Expected around 135-145 ppm.

-

C3 (C-NO₂): Expected in the region of 140-150 ppm.

-

C4 (C-H): Expected around 115-125 ppm.

-

C5 (C-Br): Expected in the range of 110-120 ppm.

-

C6 (C-H): Expected around 110-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule. Although an experimental spectrum for the title compound is not available, the expected characteristic absorption bands can be predicted.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500-3300 | O-H (phenol), N-H (amine) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 1620-1580 | C=C (aromatic) | Stretching |

| 1550-1500 & 1350-1300 | N-O (nitro) | Asymmetric & Symmetric Stretching |

| 1300-1200 | C-O (phenol) | Stretching |

| 1250-1020 | C-N (amine) | Stretching |

| 700-500 | C-Br | Stretching |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 232 and 234 with an approximate 1:1 ratio, characteristic of the presence of a bromine atom.

-

Major Fragments: Fragmentation is likely to occur through the loss of the nitro group (NO₂, 46 Da), the hydroxyl group (OH, 17 Da), and potentially the amino group (NH₂, 16 Da).

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Amino-5-bromo-3-nitrophenol is not widely available, safety precautions can be inferred from data for structurally related compounds such as 2-amino-5-bromophenol and other nitrophenols.[3]

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[3]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry place.

Applications in Drug Development

Substituted aminophenols are a class of compounds that have garnered considerable interest in drug discovery. The presence of the amino and hydroxyl groups provides sites for further chemical modification, allowing for the generation of libraries of compounds for biological screening. While specific applications of 2-Amino-5-bromo-3-nitrophenol in drug development are not extensively documented, its structural motifs are found in various biologically active molecules. Potential areas of application, based on the activities of related compounds, include the development of novel antibacterial, anti-inflammatory, and anticancer agents.[4]

Conclusion

2-Amino-5-bromo-3-nitrophenol is a valuable synthetic intermediate with the potential for broad applications in chemical research and development. This guide has provided a detailed overview of its chemical identity, a reliable synthetic protocol, and a comprehensive analysis of its expected spectral properties. The provided safety information, based on related compounds, offers essential guidance for its handling and use in a laboratory setting. Further research into the reactivity and biological activity of this compound and its derivatives is warranted to fully explore its potential.

References

- Google Patents.

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

NCBI. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines. [Link]

-

Osaka University Institutional Knowledge Archive. OUKA. [Link]

-

PubChem. 2-Amino-5-bromo-3-nitrobenzoic acid. [Link]

-

ResearchGate. Preparation of 2-amino-5-methylphenol derivatives detected by GCMS and its Antibacterial activity. [Link]

-

ResearchGate. Quantum chemical studies on the molecular structure and optical properties of 2-amino-5-bromo benzaldehyde compound based on DFT calculations. [Link]

-

ResearchGate. Synthesis of 2-amino-5-nitrophenol. [Link]

-

SpectraBase. Online Spectral Database. [Link]

-

The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. [Link]

Sources

A Technical Guide to the Amino Group Reactivity of 2-Amino-5-bromo-3-nitrophenol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-nitrophenol is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring competing electron-donating and electron-withdrawing groups, imparts a nuanced reactivity profile that is crucial for synthetic chemists to understand and exploit. The focal point of its synthetic utility is often the amino group, a versatile functional handle that can be readily transformed into a variety of other functionalities.

This technical guide provides an in-depth exploration of the reactivity of the amino group in 2-Amino-5-bromo-3-nitrophenol. We will dissect the electronic factors governing its behavior, detail key chemical transformations, provide field-proven experimental protocols, and discuss the analytical characterization of its derivatives. This document is designed to move beyond a simple recitation of facts, offering insights into the causality behind experimental choices and empowering researchers to leverage this molecule's full synthetic potential.

| Property | Value |

| IUPAC Name | 2-Amino-5-bromo-3-nitrophenol |

| CAS Number | 867338-56-5[1] |

| Molecular Formula | C₆H₅BrN₂O₃[1] |

| Molecular Weight | 233.02 g/mol [1] |

| Appearance | Typically a yellow to brown solid |

Section 1: The Electronic Landscape and Its Influence on Amino Group Reactivity

The reactivity of the amino group in 2-Amino-5-bromo-3-nitrophenol is not governed by the amine in isolation. Instead, it is the result of a complex interplay between all four substituents on the benzene ring. Understanding these electronic effects is paramount to predicting and controlling the molecule's chemical behavior.

Analysis of Individual Substituent Effects

-

Amino (-NH₂) and Hydroxyl (-OH) Groups: Both the amino and hydroxyl groups are powerful activating substituents. Through resonance (+R effect), they donate electron density to the aromatic ring, particularly at the ortho and para positions. This effect would typically make the amino group a strong nucleophile and base.

-

Nitro (-NO₂) Group: The nitro group is one of the strongest electron-withdrawing groups. It deactivates the ring towards electrophilic attack through both inductive (-I) and resonance (-R) effects. Its position ortho to the amino group places it in a prime location to maximally withdraw electron density from the amine's lone pair.

-

Bromo (-Br) Group: As a halogen, bromine exhibits a dual electronic nature. It is inductively electron-withdrawing (-I effect) but is capable of electron donation via resonance (+R effect). In the context of aniline-type reactivity, its deactivating inductive effect generally dominates.

The Net Result: A Modulated Reactivity Profile

The primary determinant of the amino group's reactivity in this molecule is the powerful electron-withdrawing nitro group positioned ortho to it. This "push-pull" arrangement significantly reduces the availability of the nitrogen's lone pair of electrons for donation into a reaction. Consequently, the amino group in 2-Amino-5-bromo-3-nitrophenol is substantially less nucleophilic and less basic than in aniline or even 2-aminophenol. The bromo group, para to the amine, further contributes to this deactivation through its inductive withdrawal. This attenuated reactivity is not a hindrance but rather a feature that can be exploited for selective transformations, preventing the over-reactivity often seen with highly activated anilines.[2][3]

Caption: Push-pull electronic effects on the aromatic ring.

Section 2: Key Synthetic Transformations of the Amino Group

Despite its deactivation, the amino group remains the most versatile site for synthetic elaboration. The key is to select appropriate reagents and conditions that account for its reduced nucleophilicity.

N-Acylation: Protection and Functionalization

N-acylation is a fundamental reaction for this substrate. It serves two primary purposes: protecting the amino group from undesired side reactions (like oxidation) in subsequent steps and serving as a synthetic intermediate for more complex structures. Given the reduced nucleophilicity, the reaction proceeds readily with reactive acylating agents like acid anhydrides or acid chlorides, often in the presence of a base to neutralize the acid byproduct.

-

Setup: To a stirred solution of 2-Amino-5-bromo-3-nitrophenol (1.0 eq) in glacial acetic acid (10 mL per gram of substrate) in a round-bottom flask, add acetic anhydride (1.2 eq).

-

Reaction: Heat the mixture to 80-90 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into ice-water (100 mL per gram of starting material) with vigorous stirring.

-

Isolation: The N-acetylated product will precipitate as a solid. Isolate the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Dry the crude product under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed if higher purity is required.

Causality: The use of acetic anhydride provides a highly electrophilic carbonyl carbon for the moderately nucleophilic amino group to attack. Acetic acid serves as a compatible solvent, and the precipitation in water provides a simple and effective method for isolating the less polar amide product.

Diazotization: Gateway to Diverse Functionalities

Diazotization of the primary amino group converts it into a diazonium salt, an exceptionally versatile intermediate.[4] This electrophilic species can subsequently undergo a wide array of transformations, including Sandmeyer reactions (to install halides), Schiemann reactions (to install fluorine), and, most commonly, azo coupling reactions to form highly colored azo dyes. Due to the reduced basicity of the starting amine, diazotization may require slightly more forcing acidic conditions than for a typical aniline.

Caption: General workflow for diazotization and azo coupling.

This protocol is adapted from methodologies used for similarly substituted aminophenols.[5]

-

Diazotization: Suspend 2-Amino-5-bromo-3-nitrophenol (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in cold water dropwise, ensuring the temperature remains below 5 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

-

Coupling Solution: In a separate beaker, dissolve the coupling partner, Naphthol AS-PH (1.0 eq), in aqueous sodium hydroxide and cool to 0-5 °C.

-

Azo Coupling: Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring. A brightly colored azo dye should precipitate immediately.

-

Isolation: Continue stirring in the ice bath for 1-2 hours to ensure complete reaction. Isolate the solid product by vacuum filtration, wash extensively with cold water, and dry under vacuum.

Self-Validation: The success of the diazotization is confirmed by the immediate and vibrant color change upon addition to the coupling partner. The absence of effervescence (N₂ gas evolution) during the coupling step indicates the stability of the diazonium salt under the reaction conditions.

Limitations and Alternative Approaches

-

N-Alkylation: Direct N-alkylation with alkyl halides is often challenging. The reduced nucleophilicity of the amine requires more reactive alkylating agents (e.g., alkyl sulfates) and forcing conditions, which can lead to competing O-alkylation of the phenolic hydroxyl group.

-

Friedel-Crafts Reactions: As with virtually all anilines, 2-Amino-5-bromo-3-nitrophenol does not undergo Friedel-Crafts alkylation or acylation. The amino group acts as a Lewis base, forming a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring more strongly than the nitro group and prevents the reaction.[3]

Section 3: Analytical Characterization

Proper characterization of the starting material and its derivatives is essential for confirming reaction success and ensuring purity. Below is a table of expected spectroscopic features, based on data from analogous compounds.[6]

| Technique | 2-Amino-5-bromo-3-nitrophenol | N-Acetyl Derivative |

| ¹H NMR | Aromatic protons (2H), broad signals for -NH₂ and -OH protons. | Aromatic protons (2H), singlet for acetyl -CH₃ (~2.2 ppm), amide N-H proton (downfield singlet). |

| ¹³C NMR | 6 distinct aromatic carbon signals. | 6 aromatic signals, plus signals for acetyl CH₃ and C=O carbons. |

| IR (cm⁻¹) | ~3400-3200 (N-H, O-H stretches), ~1530 & 1350 (asymmetric & symmetric NO₂ stretches). | ~3300 (N-H stretch), ~1670 (Amide I C=O stretch), ~1530 & 1350 (NO₂ stretches). |

Conclusion

The amino group of 2-Amino-5-bromo-3-nitrophenol presents a classic case of modulated reactivity governed by the electronic push-pull of its neighboring substituents. While its nucleophilicity is significantly attenuated by the ortho-nitro and para-bromo groups, it remains a highly valuable functional handle. Core transformations such as N-acylation and diazotization are reliable and high-yielding, providing robust pathways for molecular elaboration. By understanding the underlying electronic principles and employing validated protocols, researchers in drug development and materials science can effectively utilize this versatile building block to construct complex molecular architectures.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

-

Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

El-Apasery, M. A., et al. (2018). New Azo Dyes-Based Mg Complex Pigments for Optimizing the Anti-Corrosion Efficiency of Zinc-Pigmented Epoxy Ester Organic Coatings. ResearchGate. Retrieved from [Link]

-

Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

Sources

- 1. 2-amino-5-bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 3. Khan Academy [khanacademy.org]

- 4. Diazotisation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-AMINO-5-BROMOPHENOL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-5-bromo-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2-Amino-5-bromo-3-nitrophenol. As a highly substituted aromatic compound, its reactivity is governed by a complex interplay of activating and deactivating substituent effects. This document elucidates the directing influences of the amino, bromo, and nitro groups, predicts the regioselectivity of common electrophilic substitution reactions, and provides detailed experimental protocols for key transformations. The insights presented herein are critical for chemists engaged in the synthesis and modification of complex aromatic scaffolds for applications in medicinal chemistry and materials science.

Introduction: The Strategic Importance of 2-Amino-5-bromo-3-nitrophenol

2-Amino-5-bromo-3-nitrophenol is a multifaceted aromatic building block with significant potential in the synthesis of complex organic molecules. Its unique arrangement of an activating amino group, a deactivating but ortho-, para-directing bromo group, and a strongly deactivating nitro group on a phenol ring presents both challenges and opportunities for selective chemical modifications. Understanding the regiochemical outcomes of electrophilic substitution reactions on this substrate is paramount for its effective utilization in multi-step synthetic sequences. This guide aims to provide a predictive framework for these reactions, grounded in the fundamental principles of physical organic chemistry.

Molecular Architecture and Electronic Landscape

The reactivity of 2-Amino-5-bromo-3-nitrophenol in electrophilic aromatic substitution is dictated by the electronic properties of its substituents. A thorough understanding of their individual and collective influence is essential for predicting the site of electrophilic attack.

Analysis of Substituent Effects

The phenol ring in 2-Amino-5-bromo-3-nitrophenol is adorned with three key substituents, each exerting a distinct electronic influence:

-

Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. It is a strong ortho-, para- director.

-

Bromo Group (-Br): Halogens are a unique class of substituents. While they are deactivating due to their inductive electron-withdrawing effect, they are ortho-, para- directors because of the resonance donation of their lone pair electrons.[1]

-

Nitro Group (-NO₂): The nitro group is a potent deactivating group due to its strong inductive and resonance electron-withdrawing effects.[2] It is a meta- director.[3][4]

-

Hydroxyl Group (-OH): The hydroxyl group of the phenol is a strong activating group and an ortho-, para- director, similar to the amino group.[5][6]

Predicting the Regioselectivity of Electrophilic Attack

The overall directing effect is a summation of the influences of all substituents. The powerful activating and ortho-, para- directing nature of the amino and hydroxyl groups will dominate the reactivity of the ring. The available positions for electrophilic attack are C4 and C6.

-

Position C4: This position is para to the amino group and ortho to the hydroxyl group. It is sterically unhindered.

-

Position C6: This position is ortho to both the amino and hydroxyl groups. It is also adjacent to the bulky bromine atom, which may introduce steric hindrance.

Considering both electronic and steric factors, the C4 position is the most probable site for electrophilic attack. The strong activation by the amino and hydroxyl groups at this position, coupled with its relative steric accessibility, makes it the most nucleophilic center.

Key Electrophilic Substitution Reactions and Protocols

The following sections detail the predicted outcomes and provide exemplary protocols for common electrophilic substitution reactions on 2-Amino-5-bromo-3-nitrophenol.

Nitration

Further nitration of 2-Amino-5-bromo-3-nitrophenol is expected to introduce a second nitro group at the C4 position. Given the presence of the strongly activating amino and hydroxyl groups, the reaction should proceed under relatively mild conditions to avoid over-reaction or oxidative side reactions.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3,4-dinitrophenol

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-bromo-3-nitrophenol (1.0 eq) in glacial acetic acid at room temperature.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

-

Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into ice-water with stirring.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the crude product.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-Amino-5-bromo-3,4-dinitrophenol.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: It is a polar protic solvent that can dissolve the starting material and the nitrating agent, and it is relatively inert to oxidation.

-

Low Temperature: The reaction is exothermic, and low temperatures are crucial to control the reaction rate, prevent over-nitration, and minimize the formation of byproducts.

-

Slow Addition: Dropwise addition of the nitrating agent ensures that the concentration of the electrophile remains low, which helps in controlling the reaction.

Halogenation (Bromination)

Due to the highly activated nature of the phenol ring, halogenation is expected to occur readily, likely without the need for a Lewis acid catalyst.[5] The incoming bromine atom is predicted to substitute at the C4 position.

Experimental Protocol: Synthesis of 2-Amino-4,5-dibromo-3-nitrophenol

-

Dissolution: Dissolve 2-Amino-5-bromo-3-nitrophenol (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride in a round-bottom flask.[7]

-

Addition of Bromine: At room temperature, add a solution of bromine (1.05 eq) in the same solvent dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC analysis shows complete consumption of the starting material.

-

Work-up: Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-Amino-4,5-dibromo-3-nitrophenol by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Non-polar Solvent: Using a solvent of low polarity like chloroform can help to moderate the reactivity and prevent polysubstitution.[7]

-

No Lewis Acid: The strongly activating amino and hydroxyl groups make the ring sufficiently nucleophilic to react with bromine directly.

-

Sodium Thiosulfate Wash: This is a standard procedure to quench and remove excess bromine from the reaction mixture.

Sulfonation

Sulfonation of phenols typically requires heating with concentrated sulfuric acid.[7] The sulfonic acid group is expected to be introduced at the C4 position. The reversibility of sulfonation can sometimes be exploited for selective blocking of positions.[8]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-hydroxy-6-nitrobenzene-1-sulfonic acid

-

Reaction Setup: Place 2-Amino-5-bromo-3-nitrophenol (1.0 eq) in a round-bottom flask.

-

Addition of Sulfonating Agent: Carefully add fuming sulfuric acid (oleum) (2-3 eq) to the flask, which is cooled in an ice bath.

-

Heating: After the initial exothermic reaction subsides, heat the mixture to 80-100 °C for several hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Isolation: The sulfonic acid product may precipitate out upon cooling and dilution. If it remains in solution, it can be isolated by salting out with sodium chloride.

-

Purification: The crude product can be purified by recrystallization from water.

Causality Behind Experimental Choices:

-

Fuming Sulfuric Acid: This is a strong sulfonating agent required to react with the deactivated ring (due to the nitro group).

-

Heating: Sulfonation is often a reversible reaction, and heating is necessary to drive the reaction to completion.

-

Quenching on Ice: This is a standard procedure to dilute the strong acid and precipitate the product.

Friedel-Crafts Reactions: A Case of Unreactivity

Friedel-Crafts alkylation and acylation reactions are unlikely to be successful with 2-Amino-5-bromo-3-nitrophenol. There are two primary reasons for this predicted lack of reactivity:

-

Presence of a Strongly Deactivating Group: The nitro group strongly deactivates the ring, making it not nucleophilic enough to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions.[9][10][11][12]

-

Presence of an Amino Group: The basic amino group will react with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[9] This forms a complex that places a positive charge on the nitrogen, further deactivating the ring.

Visualizing Reaction Pathways

The following diagrams illustrate the directing effects of the substituents and a general workflow for electrophilic substitution on 2-Amino-5-bromo-3-nitrophenol.

Caption: General experimental workflow for electrophilic substitution.

Summary of Predicted Reactivity

The following table summarizes the predicted outcomes for the electrophilic substitution reactions of 2-Amino-5-bromo-3-nitrophenol.

| Reaction | Reagents | Predicted Major Product | Feasibility |

| Nitration | HNO₃ / H₂SO₄ (or Acetic Acid) | 2-Amino-5-bromo-3,4-dinitrophenol | High |

| Halogenation | Br₂ in CCl₄ | 2-Amino-4,5-dibromo-3-nitrophenol | High |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-bromo-4-hydroxy-6-nitrobenzene-1-sulfonic acid | Moderate to High |

| Friedel-Crafts | R-X / AlCl₃ or RCO-X / AlCl₃ | No Reaction | Very Low |

Conclusion

The electrophilic substitution reactions of 2-Amino-5-bromo-3-nitrophenol are governed by the powerful activating and ortho-, para- directing effects of the amino and hydroxyl groups, leading to a strong preference for substitution at the C4 position. While nitration, halogenation, and sulfonation are expected to proceed with predictable regioselectivity, Friedel-Crafts reactions are anticipated to be unsuccessful due to the presence of deactivating and catalyst-poisoning functional groups. The protocols and predictive models presented in this guide offer a robust framework for the strategic chemical modification of this versatile synthetic intermediate, empowering researchers in the fields of drug discovery and materials science to harness its full potential.

References

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]

-

Lu, D., et al. (2019). Sulfonation and glucuronidation of hydroxylated bromodiphenyl ethers in human liver. Chemosphere. [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

-

Abou Mehrez, O., Dossier-Berne, F., & Legube, B. (2015). Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. Environmental Technology. [Link]

- Hazen, G. F., & Drisko, R. L. (1970). U.S. Patent No. 3,492,342. U.S.

-

Save My Exams. (2025). Directing Effects. [Link]

-

Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

- Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.

-

National Institutes of Health. (n.d.). Progress in Stereoselective Haloamination of Olefins. [Link]

-

ResearchGate. (2025). Selective alkylation of aminophenols. [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

-

Visual Learners. (2021). Sulfonation of benzene. How Sulfonation can be used as blocking group. YouTube. [Link]

-

Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. [Link]

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]

-

Chemistry Steps. (n.d.). Reactions of Phenols. [Link]

-

Dr. KP. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]

-

ResearchGate. (n.d.). Synthetic scheme of the nitration of m- and p-substituted phenol.... [Link]

-

Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. [Link]

-

StudyOrgo.com. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. [Link]

-

SlideShare. (n.d.). Phenol _Electrophilic substitution rxn. [Link]

-

FuseSchool - Global Education. (2015). Halogenation | Organic Chemistry | Chemistry | FuseSchool. YouTube. [Link]

-

Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th.... [Link]

Sources

- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 2. m.youtube.com [m.youtube.com]

- 3. savemyexams.com [savemyexams.com]

- 4. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 5. byjus.com [byjus.com]

- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 7. mlsu.ac.in [mlsu.ac.in]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. science-revision.co.uk [science-revision.co.uk]

- 12. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

2-Amino-5-bromo-3-nitrophenol: A Strategic Precursor for the Synthesis of Advanced Heterocyclic Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science. Among the myriad of precursors available for their synthesis, substituted o-aminophenols represent a class of privileged scaffolds due to their inherent reactivity and capacity for forming fused ring systems. This guide focuses on the synthetic potential of a highly functionalized, yet underutilized, building block: 2-Amino-5-bromo-3-nitrophenol . We will explore its plausible synthesis, its core reactivity towards the formation of key heterocyclic families such as benzoxazoles and phenoxazines, and the strategic implications of its unique substitution pattern. The bromine and nitro moieties are not merely passive substituents; they are versatile chemical handles that unlock advanced, post-synthetic modifications, enabling the creation of complex molecular architectures. This document serves as a technical primer, blending established chemical principles with prospective applications to empower researchers in their quest for novel molecular entities.

Introduction: The Versatility of the o-Aminophenol Scaffold

The o-aminophenol framework is a cornerstone in heterocyclic synthesis. The juxtaposition of a nucleophilic amino group and a hydroxyl group on an aromatic ring provides a reactive diad capable of undergoing cyclization reactions with a wide array of electrophilic partners. This reactivity allows for the construction of numerous biologically active and materially significant heterocycles, most notably benzoxazoles.[1][2]

The specific molecule of interest, 2-Amino-5-bromo-3-nitrophenol, adds layers of strategic complexity and opportunity. Its key features include:

-

The o-Aminophenol Core: Predisposed to cyclization reactions.

-

A Nitro Group: A powerful electron-withdrawing group that modulates the reactivity of the aromatic ring and can be chemically reduced to an amine, opening new synthetic pathways.[3][4]

-

A Bromo Substituent: A classic handle for post-synthetic modification via metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

While direct literature on the extensive use of 2-Amino-5-bromo-3-nitrophenol is nascent[5], its synthetic utility can be confidently predicted based on the well-documented chemistry of its structural analogs. This guide will extrapolate from these established principles to provide a forward-looking perspective on its application.

Synthesis of 2-Amino-5-bromo-3-nitrophenol

The synthesis of polysubstituted aromatic compounds requires careful strategic planning concerning the order of functional group introduction, considering their directing effects in electrophilic aromatic substitution. A plausible synthetic route to the title compound could start from a more readily available precursor like 2-amino-3-nitrophenol, which can then be selectively brominated. Alternatively, a route starting from 2-aminophenol could involve a sequence of nitration and bromination, though careful control of conditions would be necessary to achieve the desired regiochemistry. A documented method involves the Sandmeyer-type reaction starting from 2-amino-3-nitrophenol to yield 2-bromo-3-nitrophenol, which would then require a subsequent amination step.[6]

A general approach for synthesizing substituted aminophenols often involves the reduction of the corresponding nitrophenols.[7] For instance, 2-amino-5-nitrophenol has been synthesized from o-aminophenol through a two-step process involving cyclocondensation-nitration followed by hydrolysis.[8]

Core Applications in Heterocyclic Synthesis

The primary utility of 2-Amino-5-bromo-3-nitrophenol lies in its role as a precursor to bicyclic and tricyclic heterocyclic systems.

Synthesis of Substituted Benzoxazoles

Benzoxazoles are a critical class of heterocycles with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The most common route to their synthesis is the condensation of an o-aminophenol with a carboxylic acid or its derivative (e.g., acyl chloride, ester, or aldehyde).

The reaction with a carboxylic acid, often under acidic conditions and heat, is known as the Phillips condensation .[9][10] The mechanism involves the initial formation of an amide bond between the amino group and the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the oxazole ring.

Generalized Experimental Protocol (Phillips Condensation):

-

A mixture of the o-aminophenol (1.0 eq.) and a carboxylic acid (1.1 eq.) is heated in a high-boiling solvent such as polyphosphoric acid (PPA) or Eaton's reagent, or under microwave irradiation to accelerate the reaction.

-

The reaction temperature is typically maintained between 150-250°C.

-

Upon completion, the reaction mixture is cooled and poured into a large volume of ice water or a basic solution (e.g., sodium bicarbonate) to precipitate the crude product.

-

The solid product is collected by filtration, washed thoroughly with water, and purified by recrystallization or column chromatography.

For 2-Amino-5-bromo-3-nitrophenol, this reaction would yield a 5-bromo-7-nitro-2-substituted-benzoxazole . The strong electron-withdrawing nature of the nitro group is expected to decrease the nucleophilicity of the amino group, potentially requiring harsher reaction conditions compared to unsubstituted o-aminophenols.[11]

Synthesis of Phenoxazines

Phenoxazines are tricyclic heteroaromatic compounds with significant applications in materials science (as dyes and in organic electronics) and pharmacology.[12][13] They are typically synthesized via the oxidative coupling of o-aminophenols.[14] A solution of an o-aminophenol can be treated with an oxidizing agent, such as sodium iodate, to induce dimerization and cyclization, forming the 2-aminophenoxazin-3-one core structure.[15]

Generalized Experimental Protocol (Oxidative Dimerization):

-

The substituted o-aminophenol (e.g., 2-amino-8-nitrophenol) is dissolved in a suitable solvent like acetone or methanol.[15]

-

An aqueous solution of an oxidizing agent (e.g., sodium iodate) is added to the solution.[15]

-

The reaction mixture is stirred at room temperature for several hours.

-

The resulting precipitate, the phenoxazinone derivative, is collected by filtration, washed, and dried.

Applying this to 2-Amino-5-bromo-3-nitrophenol would be predicted to yield a highly substituted dibromo-dinitrophenoxazinone derivative, a potentially valuable chromophore or electronic material.

The Strategic Value of Substituents: Post-Synthetic Modification

The true synthetic power of 2-Amino-5-bromo-3-nitrophenol is realized when considering the post-synthetic modification (PSM) of the resulting heterocycles. PSM allows for the late-stage introduction of molecular diversity, a highly valuable strategy in drug discovery and materials development.[16][17]

The Bromo Group as a Cross-Coupling Handle

The bromine atom on the heterocyclic product is a prime site for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes.

These reactions transform the simple bromo-substituted heterocycle into a complex, highly decorated molecule, allowing for the fine-tuning of its electronic and steric properties.

The Nitro Group as a Latent Amine

The nitro group is a versatile functional group that can be readily reduced to a primary amine (NH₂).[3] This transformation is typically achieved with high efficiency using methods such as:

-

Catalytic hydrogenation (e.g., H₂, Pd/C).[4]

-

Metal/acid combinations (e.g., SnCl₂, HCl; Fe, HCl).[18]

This reduction dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into a strongly electron-donating and activating group.[18] The newly formed amino group can then participate in a host of subsequent reactions:

-

Acylation to form amides.

-

Alkylation.

-

Diazotization to form diazonium salts, which are themselves versatile intermediates.

-

Formation of a new heterocyclic ring if a suitable reaction partner is available.

Data and Workflow Visualization

Data Summary Table

| Precursor Compound | Heterocyclic Product Class | Key Reaction Type | Required Reagent(s) | Strategic Moieties |

| 2-Amino-5-bromo-3-nitrophenol | Benzoxazoles | Phillips Condensation | Carboxylic Acids / Aldehydes | 5-Bromo, 7-Nitro |

| 2-Amino-5-bromo-3-nitrophenol | Phenoxazines | Oxidative Dimerization | Oxidizing Agent (e.g., NaIO₃) | Dibromo, Dinitro |

Diagrams

.dot

Caption: Proposed synthetic route to the target precursor.

.dot

Caption: Primary heterocyclic synthesis pathways.

.dot

Caption: Post-synthetic modification strategies.

Conclusion

2-Amino-5-bromo-3-nitrophenol emerges as a precursor of significant strategic value. While it may not be a commonplace starting material, its utility can be logically deduced from the robust and well-established chemistry of the o-aminophenol scaffold. Its true potential is unlocked by viewing its substituents not as static decorations but as dynamic handles for sophisticated, late-stage molecular engineering. The ability to first construct a heterocyclic core and then sequentially or orthogonally modify the bromo and nitro functionalities provides a powerful platform for generating novel chemical libraries. This guide serves to illuminate these possibilities and encourage the adoption of this versatile building block in the rational design of next-generation pharmaceuticals and advanced materials.

References

-

Maly M, et al. Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. Source Not Specified.[12]

-

Soni S, et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.[1]

-

MDPI. (2023). Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides. MDPI.[15]

-

ResearchGate. 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. ResearchGate.[2]

-

Source Not Specified. (2025). New synthetic approaches for the construction of 2-aminophenoxazinone architectures.[14]

-

Bohrium. (2024). the-synthesis-and-applications-of-bioactive-phenoxazinones. Ask this paper.[13]

-

ACS Publications. Synthesis of o-Aminophenols via a Formal Insertion Reaction of Arynes into Hydroxyindolinones. Organic Letters.[19]

-

ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.[20]

-

NIH. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH.[21]

-

ACS Publications. New Functionalized Phenoxazines and Phenothiazines. ACS Omega.[22]

-

Organic Chemistry Portal. Benzoxazole synthesis. Organic Chemistry Portal.[11]

-

ChemicalBook. 2-amino-5-bromo-3-nitrophenol synthesis. ChemicalBook.[5]

-

Vietnam Journals Online. SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journals Online.

-

Orlov V, et al. (1981). Phenoxazine derivatives — products of the reaction of o-aminophenol with chalcones. Chemistry of Heterocyclic Compounds.[23]

-

AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry.[9]

-

Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.[3]

-

ChemicalBook. 2-Bromo-3-nitrophenol synthesis. ChemicalBook.[6]

-

Wikipedia. Reduction of nitro compounds. Wikipedia.[4]

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.[10]

-

csbsju.edu. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. College of Saint Benedict & Saint John's University.[18]

-

PubMed. (2013). Tandem postsynthetic modification of a metal-organic framework by thermal elimination and subsequent bromination: effects on absorption properties and photoluminescence. PubMed.[16]

-

ResearchGate. Synthesis of 2-amino-5-nitrophenol by two step process. ResearchGate.[8]

-

ResearchGate. Aminophenols | Request PDF. ResearchGate.[7]

-

ResearchGate. (2025). Reversible Postsynthetic Modification in a Metal–Organic Framework. ResearchGate.[17]

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. 2-amino-5-bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Bromo-3-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. adichemistry.com [adichemistry.com]

- 10. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 11. Benzoxazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. The synthesis and applications of bioactive phenoxazinones: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 14. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]

- 15. Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides [mdpi.com]

- 16. Tandem postsynthetic modification of a metal-organic framework by thermal elimination and subsequent bromination: effects on absorption properties and photoluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. semanticscholar.org [semanticscholar.org]

Unlocking a Privileged Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Amino-5-bromo-3-nitrophenol

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the untapped potential of 2-Amino-5-bromo-3-nitrophenol as a versatile building block in medicinal chemistry. While direct applications of this compound are not extensively documented, a comprehensive analysis of its structural motifs—the aminophenol core, the nitro group, and the bromine substituent—provides a compelling rationale for its utility in developing next-generation therapeutics. This document serves as a roadmap for harnessing the synthetic tractability and inherent biological relevance of this promising molecule.

Physicochemical Properties and Synthetic Foundation

2-Amino-5-bromo-3-nitrophenol is a multifaceted organic compound with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol . Its structure is characterized by a phenol ring substituted with an amino group, a bromine atom, and a nitro group, creating a unique electronic and steric environment that can be exploited for diverse chemical transformations.

| Property | Value | Source |

| CAS Number | 867338-56-5 | [1] |

| Molecular Formula | C₆H₅BrN₂O₃ | [1] |

| Molecular Weight | 233.02 | [1] |

The synthesis of 2-Amino-5-bromo-3-nitrophenol can be achieved through the bromination of 2-Amino-3-nitrophenol in acetic acid, a process that offers a chemoselective and efficient route to this key intermediate.[1] This straightforward synthesis provides a reliable source of the starting material for more complex derivatizations.

The Strategic Value of Functional Groups in Drug Design

The therapeutic potential of 2-Amino-5-bromo-3-nitrophenol is rooted in the strategic combination of its functional groups, each contributing to its potential pharmacokinetic and pharmacodynamic profiles.

-

The o-Aminophenol Core: This structural motif is a well-established precursor for the synthesis of a variety of heterocyclic compounds, most notably benzoxazoles.[2][3][4] Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] The proximity of the amino and hydroxyl groups in 2-Amino-5-bromo-3-nitrophenol facilitates cyclization reactions, making it an ideal starting point for generating libraries of novel heterocyclic entities.

-

The Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic attack and modulating the acidity of the phenolic proton.[7][8][9] In drug design, the nitro group can serve as a pharmacophore, a bio-reductive activation site, or a modulator of physicochemical properties.[10][11] For instance, nitroaromatic compounds have been successfully developed as antibacterial and antiparasitic agents, where the in vivo reduction of the nitro group leads to the formation of cytotoxic reactive species that target pathogenic organisms.[11]

-

The Bromine Substituent: The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Halogen bonding is also an increasingly recognized interaction in drug-receptor binding, offering an additional tool for optimizing potency and selectivity. Furthermore, bromophenols found in marine organisms have demonstrated significant pharmacological activities, including antimicrobial and anticancer properties.[12][13][14][15]

Potential Therapeutic Applications and Experimental Workflows

Based on the analysis of its structural components, 2-Amino-5-bromo-3-nitrophenol can be envisioned as a versatile scaffold for the development of novel agents in several key therapeutic areas.

As a Precursor for Novel Antimicrobial Agents

The growing threat of antimicrobial resistance necessitates the development of new classes of antibiotics. The 2-Amino-5-bromo-3-nitrophenol scaffold offers a promising starting point for the synthesis of novel antimicrobial compounds.

Hypothetical Signaling Pathway and Drug Target:

Caption: Proposed mechanism of action for antimicrobial benzoxazole derivatives.

Experimental Workflow:

Caption: Workflow for the synthesis and evaluation of antimicrobial benzoxazoles.

Detailed Protocol for Antimicrobial Screening (Broth Microdilution Method): [16][17][18][19]

-

Preparation of Bacterial Inoculum: Aseptically pick a few colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution of Test Compounds: Prepare a stock solution of the synthesized benzoxazole derivatives in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

As a Scaffold for Novel Anticancer Agents

The unique electronic and structural features of 2-Amino-5-bromo-3-nitrophenol also make it an attractive starting point for the development of novel anticancer agents. Phenolic compounds, in general, are known for their cytotoxic properties against cancer cells.[20][21][22]

Hypothetical Signaling Pathway and Drug Target:

Caption: Potential mechanism of action for anticancer phenolic derivatives.

Experimental Workflow:

Caption: Workflow for the synthesis and evaluation of anticancer derivatives.

Detailed Protocol for Cytotoxicity Screening (MTT Assay): [23][24]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Conclusion

2-Amino-5-bromo-3-nitrophenol represents a largely unexplored yet highly promising scaffold for medicinal chemistry. Its synthetic accessibility and the presence of multiple, strategically positioned functional groups provide a rich platform for the generation of diverse chemical libraries. The potential for this molecule to serve as a precursor to novel antimicrobial and anticancer agents warrants significant further investigation. This technical guide provides a foundational framework and actionable experimental protocols to empower researchers to unlock the full therapeutic potential of this intriguing chemical entity. The systematic exploration of its derivatization and biological evaluation is poised to yield novel drug candidates with the potential to address pressing unmet medical needs.

References

-

The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists) - ACS Publications. Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

-

Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. Available at: [Link]

-

Hossain, T. J. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022). NIH. Available at: [Link]

-

Anusha, P., & Rao, J. V. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Innovare Academic Sciences. Available at: [Link]

-

Ismael, O. T., & Sadeek, G. T. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters. Available at: [Link]

-

Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed. NIH. Available at: [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Anti-Arthritic and Anti-Cancer Activities of Polyphenols: A Review of the Most Recent In Vitro Assays - MDPI. Available at: [Link]

-

Hossain, T. J. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Available at: [Link]

-

Synthesis of phenol-derivatives and biological screening for anticancer activity. Bentham Science. Available at: [Link]

-

Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity | Request PDF. ResearchGate. Available at: [Link]

-

Hossain, T. J. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available at: [Link]

-

MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. International Journal of Advanced Biochemistry Research. Available at: [Link]

-

Assessment of antimicrobial activity - Protocols.io. (2019). Available at: [Link]

-

Benzoxazoles - World Journal of Pharmaceutical Sciences. (2018). Available at: [Link]

-

Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC - NIH. Available at: [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. Available at: [Link]

-

The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC - NIH. Available at: [Link]

-

Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. Available at: [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. Available at: [Link]

-

The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC - NIH. Available at: [Link]

-

Bromophenols in Marine Algae and Their Bioactivities - PMC - PubMed Central. NIH. Available at: [Link]

-

SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. ARKIVOC. Available at: [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link]

-

Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives - PubMed. NIH. Available at: [Link]

-